molecular formula C11H21NO3 B6352685 tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate CAS No. 310450-41-0

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B6352685
CAS No.: 310450-41-0
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-BDAKNGLRSA-N
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Description

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide under metal-free conditions, which facilitates the oxidation and formation of the ester bond . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the pyrrolidine ring, offering a more efficient and sustainable process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of microreactor technology allows for precise control over reaction conditions, leading to consistent product quality and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
  • tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate
  • tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group enhances its solubility and reduces aggregation, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOAQQODYAQBD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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